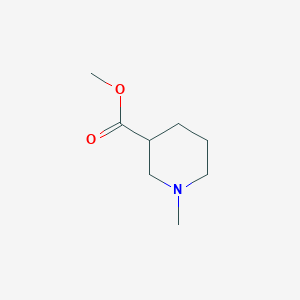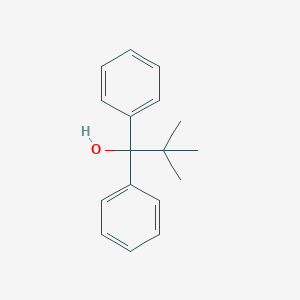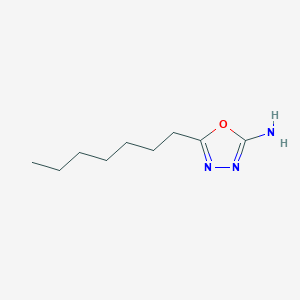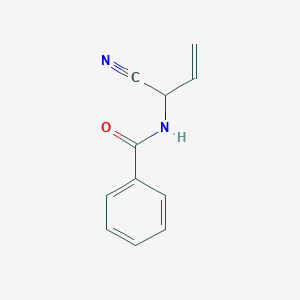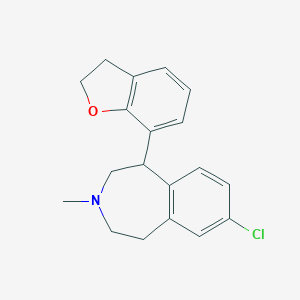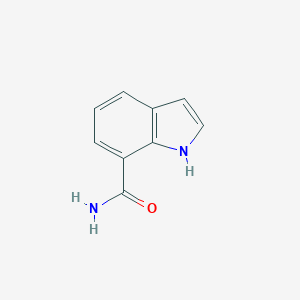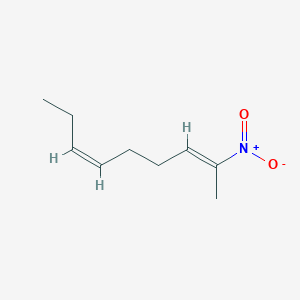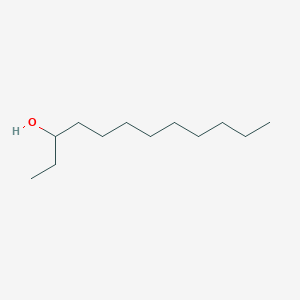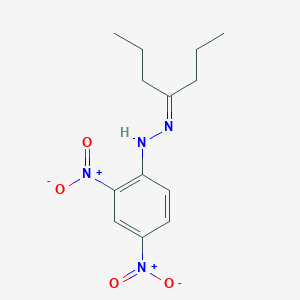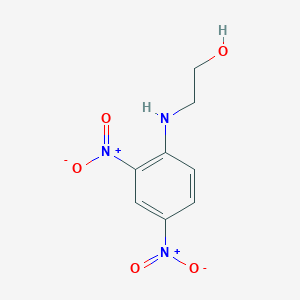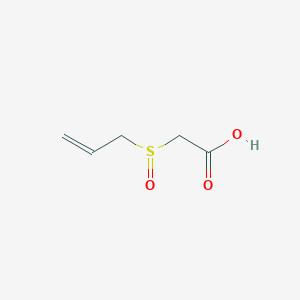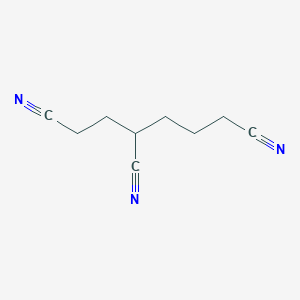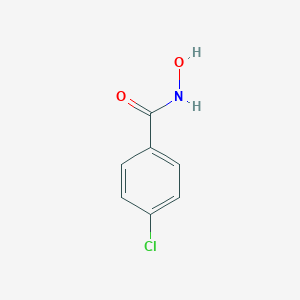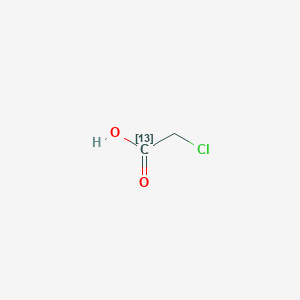
2-chloroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroacetic acid is a labeled compound where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound has the molecular formula ClCH2^13COOH and is a derivative of chloroacetic acid, which is a chlorinated derivative of acetic acid.
準備方法
Synthetic Routes and Reaction Conditions
2-chloroacetic acid can be synthesized through the chlorination of acetic acid-1-13C. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as acetic anhydride. The reaction conditions include maintaining a temperature of around 70-100°C and ensuring the presence of sunlight to facilitate the chlorination process .
Industrial Production Methods
Industrial production of chloroacetic acid-1-13C follows similar methods to those used for chloroacetic acid. The primary method involves the chlorination of acetic acid-1-13C. Another method includes the hydrolysis of trichloroethylene-1-13C in the presence of water and hydrochloric acid .
化学反応の分析
Types of Reactions
2-chloroacetic acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in chloroacetic acid-1-13C can be replaced by nucleophiles such as hydroxide ions, ammonia, or thiols.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature.
Esterification: Catalysts such as sulfuric acid or hydrochloric acid are used, and the reaction is conducted at elevated temperatures.
Amidation: Ammonia or amines are used as reagents, and the reaction is carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Glycolic acid, thioglycolic acid, and aminoacetic acid (glycine).
Esterification: Methyl chloroacetate, ethyl chloroacetate.
Amidation: Chloroacetamide, glycine.
科学的研究の応用
2-chloroacetic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as a tracer to study metabolic pathways and reaction mechanisms.
Mass Spectrometry: Helps in the identification and quantification of compounds in complex mixtures.
Biological Studies: Used to trace the incorporation of carbon atoms in biochemical processes.
Chemical Synthesis: Serves as a building block in the synthesis of labeled compounds for various research purposes
作用機序
The mechanism of action of chloroacetic acid-1-13C is similar to that of chloroacetic acid. It primarily involves the reactivity of the carboxyl group and the ease of substitution of the chlorine atom. The labeled carbon-13 atom allows for detailed tracking and analysis of the compound’s behavior in chemical and biological systems. The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon and subsequent substitution reactions .
類似化合物との比較
Similar Compounds
Dichloroacetic Acid-1-13C: Contains two chlorine atoms and is used in similar research applications.
Trichloroacetic Acid-1-13C: Contains three chlorine atoms and is used for more specific labeling studies.
Bromoacetic Acid-1-13C: Contains a bromine atom instead of chlorine and is used for different reactivity studies
Uniqueness
2-chloroacetic acid is unique due to its specific isotopic labeling, which makes it particularly useful for NMR and mass spectrometry studies. Its reactivity and the ease of substitution of the chlorine atom make it a versatile compound in synthetic organic chemistry and biochemical research.
特性
CAS番号 |
1681-52-3 |
|---|---|
分子式 |
C2H3ClO2 |
分子量 |
95.49 g/mol |
IUPAC名 |
2-chloroacetic acid |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 |
InChIキー |
FOCAUTSVDIKZOP-VQEHIDDOSA-N |
SMILES |
C(C(=O)O)Cl |
異性体SMILES |
C([13C](=O)O)Cl |
正規SMILES |
C(C(=O)O)Cl |
ピクトグラム |
Corrosive; Acute Toxic; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


